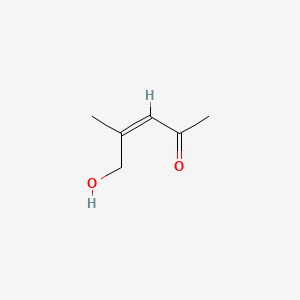

(Z)-5-hydroxy-4-methylpent-3-en-2-one

CAS No.:

Cat. No.: VC18517714

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10O2 |

|---|---|

| Molecular Weight | 114.14 g/mol |

| IUPAC Name | (Z)-5-hydroxy-4-methylpent-3-en-2-one |

| Standard InChI | InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h3,7H,4H2,1-2H3/b5-3- |

| Standard InChI Key | ZENGABJDJSKJCW-HYXAFXHYSA-N |

| Isomeric SMILES | C/C(=C/C(=O)C)/CO |

| Canonical SMILES | CC(=CC(=O)C)CO |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (Z)-5-hydroxy-4-methylpent-3-en-2-one, delineates its structure:

-

A pentanone backbone with a ketone at C2.

-

A conjugated double bond between C3 and C4 (Δ³,⁴).

-

A methyl group at C4 and a hydroxyl group at C5.

The Z-configuration places the higher-priority hydroxyl group (C5) and methyl group (C4) on the same side of the double bond, creating a cis arrangement (Fig. 1).

Key Structural Features:

-

Conjugated Enone System: The α,β-unsaturated ketone enables resonance stabilization, enhancing electrophilicity at C3 and C5 .

-

Hydrogen-Bonding Capacity: The C5 hydroxyl group can form intramolecular hydrogen bonds with the ketone oxygen, influencing solubility and reactivity .

-

Steric Effects: The C4 methyl group introduces steric hindrance, potentially affecting stereoselective reactions.

Synthesis and Reaction Pathways

Plausible Synthetic Routes

While no direct synthesis of (Z)-5-hydroxy-4-methylpent-3-en-2-one is documented, analogous methodologies suggest viable pathways:

Route 1: Aldol Condensation

-

Base-Catalyzed Aldol Reaction:

Route 2: Oxidation of Diol Precursors

-

Selective Oxidation:

Industrial Considerations:

-

Catalytic Hydrogenation: Palladium or nickel catalysts could stereoselectively reduce triple bonds in precursors like 5-hydroxy-4-methylpent-3-yn-2-one.

-

Purification: Distillation or chromatography (C18 columns) isolates the Z-isomer from E-isomer byproducts .

Physicochemical Properties

Experimental and Predicted Data

Extrapolating from Mesityl Oxide and hydroxylated analogues :

Trends:

-

Increased Boiling Point: Hydrogen bonding from the hydroxyl group elevates boiling point compared to Mesityl Oxide.

-

Enhanced Solubility: Hydroxyl group improves aqueous solubility despite higher molecular weight.

Biological and Industrial Applications

Industrial Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume